molecular formula C10H10N2O2S2 B274360 4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No. B274360
M. Wt: 254.3 g/mol
InChI Key: RFXBNKGBGHNQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide, also known as MTBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTBS is a sulfonamide derivative that contains a thiazole ring and a methyl group attached to the benzene ring. This compound has been synthesized using various methods and has shown promising results in different scientific studies.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins. This compound has also been shown to possess antioxidant properties, which can help reduce oxidative stress in cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the significant advantages is its relatively low cost and easy availability. This compound is also stable under different conditions, making it suitable for different types of experiments. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in aqueous-based experiments. This compound also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the use of 4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide in scientific research. One of the potential applications of this compound is in the development of new drugs for the treatment of pain and inflammation-related disorders. This compound can also be used as a tool to study the role of COX enzymes in various biological processes. Further studies are needed to understand the mechanism of action of this compound fully and its potential applications in different fields.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has shown promising results in different scientific studies. This compound has been synthesized using different methods and has potential applications in various fields, including medicine and biochemistry. Although there are some limitations to its use, this compound has several advantages and can be used as a tool to study different biological processes. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.

Synthesis Methods

4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can be synthesized using different methods, including the reaction of 2-aminothiazole with 4-methylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiazole in the presence of triethylamine. The product obtained from these reactions is further purified using different techniques such as crystallization, recrystallization, and chromatography.

Scientific Research Applications

4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in the field of medicine, where it has been used as a potential drug candidate for the treatment of different diseases. This compound has been shown to possess anti-inflammatory and analgesic properties, making it a suitable candidate for the treatment of pain and inflammation-related disorders.

properties

Molecular Formula

C10H10N2O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H10N2O2S2/c1-8-2-4-9(5-3-8)16(13,14)12-10-11-6-7-15-10/h2-7H,1H3,(H,11,12)

InChI Key

RFXBNKGBGHNQJL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2

Origin of Product

United States

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